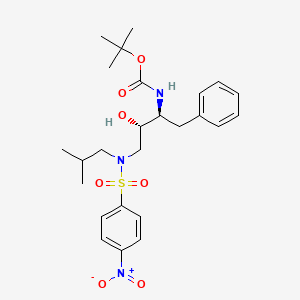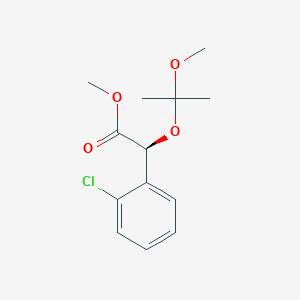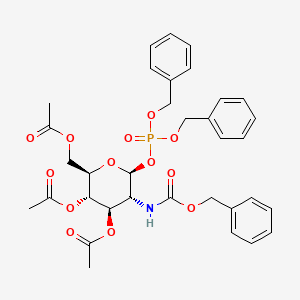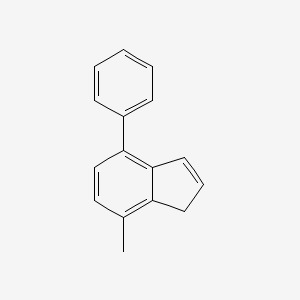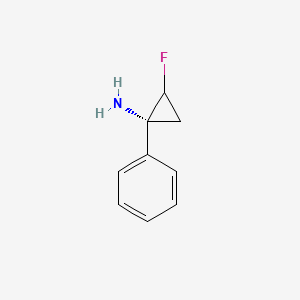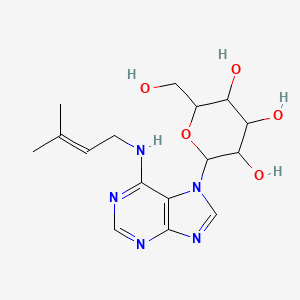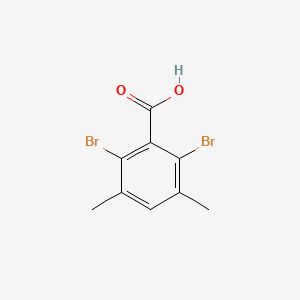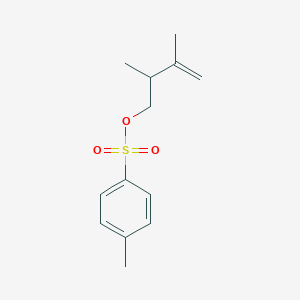
2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo linkage, which is a functional group consisting of a nitrogen-nitrogen double bond. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine and naphthalene derivatives. The key steps include:
Nitration and Reduction: The initial step involves the nitration of naphthalene to form nitronaphthalene, followed by reduction to form aminonaphthalene.
Diazotization: The aminonaphthalene is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with the pyrimidine derivative under alkaline conditions to form the azo compound.
Sulfonation: The final step involves sulfonation to introduce sulfonic acid groups, enhancing the compound’s solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the conditions.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso compounds or quinones.
Reduction: Amines are the primary products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
In biological research, it can be used as a staining agent for various biological tissues, helping to visualize cellular components under a microscope.
Medicine
Industry
Industrially, it is widely used in the production of dyes and pigments for textiles, plastics, and inks due to its stability and vibrant color properties.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can interact with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in dyeing processes, the compound binds to fabric fibers through ionic and hydrogen bonding, resulting in a strong and stable coloration.
Comparación Con Compuestos Similares
Similar Compounds
- **2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
- **2-((6-((5-Bromo-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
Uniqueness
The uniqueness of 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of chloro and difluoro substituents on the pyrimidine ring enhances its reactivity and stability compared to similar compounds.
Propiedades
Número CAS |
72828-73-0 |
|---|---|
Fórmula molecular |
C24H11ClF2N5Na3O10S3 |
Peso molecular |
768.0 g/mol |
Nombre IUPAC |
trisodium;2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C24H14ClF2N5O10S3.3Na/c25-18-22(26)29-24(27)30-23(18)28-11-4-5-12-10(8-11)9-17(44(37,38)39)19(20(12)33)32-31-15-7-6-13-14(21(15)45(40,41)42)2-1-3-16(13)43(34,35)36;;;/h1-9,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
Clave InChI |
XAQCRMBBLVHCHU-UHFFFAOYSA-K |
SMILES canónico |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



